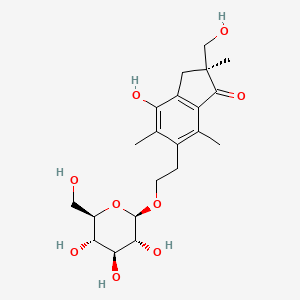

Onitisin 2'-O-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of glycosides, like Onitisin 2'-O-glucoside, often involves glycosylation reactions. Nickel-catalyzed stereoselective glycosylation with C(2)-N-substituted benzylidene D-glucosamine and galactosamine trichloroacetimidates has been shown to form 1,2-cis-2-amino glycosides with high yields and excellent levels of α-selectivity. This method requires only a substoichiometric amount of nickel and operates at 25 °C, highlighting a novel approach to glycoconjugate synthesis with broad applicability (Mensah, Yu, & Nguyen, 2010).

Molecular Structure Analysis

The structural diversity and identification of glucosides, including Onitisin 2'-O-glucoside, have been thoroughly explored. Glucosinolates, a related group of compounds, share a core structure that is well-defined, characterized by an S-β-d-glucopyrano unit anomerically connected to various functional groups, indicating the complex structural diversity present in glucoside compounds (Blažević et al., 2019).

Chemical Reactions and Properties

Glucosides undergo various chemical reactions, including enzymatic hydrolysis, which can yield a variety of hydrolysis products with significant biological activities. The synthesis and study of glucosides have revealed insights into their ability to engage in diverse chemical reactions, reflecting their functional versatility in both synthetic and natural contexts (Nomura et al., 2010).

Physical Properties Analysis

The physical properties of glucosides like Onitisin 2'-O-glucoside are influenced by their molecular structure. Studies on glucansucrases, enzymes that catalyze the synthesis of glucans from sucrose, have provided insights into the physical behavior of glucosides, including solubility and stability, which are critical for their biological functions and applications in synthesis (Monchois, Willemot, & Monsan, 1999).

Chemical Properties Analysis

The chemical properties of glucosides, including Onitisin 2'-O-glucoside, are central to their biological activities and applications. The mechanism of action of glucansucrases, for instance, elucidates how glucosides can be synthesized and modified, highlighting the chemical reactivity and functional potential of these compounds (Monchois, Willemot, & Monsan, 1999).

Applications De Recherche Scientifique

Neuroprotective Effects

- Gastrodin, a phenolic glucoside, has demonstrated neuroprotective effects against cerebral ischemic injury in rats, suggesting its potential application in treating neurological disorders such as stroke and dementia (Xianghui Zeng et al., 2006).

Diabetes Management

- Compounds like genistein 5-O-β-glucopyranoside have shown remarkable α-glucosidase inhibitor activity, indicating their potential in managing type 2 diabetes mellitus by regulating postprandial blood glucose levels (D. Şöhretoğlu et al., 2017).

Enzyme Inhibition and Antioxidant Properties

- Sesquiterpene glucosides such as onitioside A and dennstoside B, isolated from Dennstaedtia scabra, have been discovered, which may have implications for their antioxidant and enzyme inhibitory activities, suggesting a potential role in medicinal chemistry (Ming-Ming Li et al., 2009).

Potential Applications in Cardiac and Metabolic Disorders

- The discovery and clinical development of incretin-based therapies, including glucagon-like peptide-1 (GLP-1) receptor agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors, highlight the therapeutic potential of glucoside compounds in treating conditions such as type 2 diabetes and its complications (D. Drucker & M. Nauck, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O9/c1-9-11(4-5-29-20-18(27)17(26)16(25)13(7-22)30-20)10(2)15(24)12-6-21(3,8-23)19(28)14(9)12/h13,16-18,20,22-27H,4-8H2,1-3H3/t13-,16-,17+,18-,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKURBWNBQWBGM-VXYBAJBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCOC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1C(=O)[C@](C2)(C)CO)O)C)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Onitisin 2'-O-glucoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.